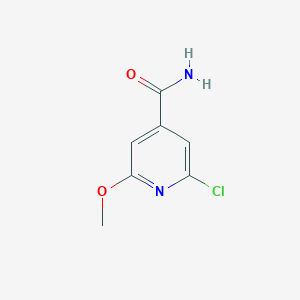
5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an isothiocyanate group attached to a phenyl ring, which is further connected to an oxadiazole ring with a thione group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione typically involves the reaction of 4-isothiocyanatobenzoic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The isothiocyanate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
5-(4-Isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione involves its interaction with biological molecules. The isothiocyanate group can react with nucleophiles, such as amino acids in proteins, leading to the modification of protein function. This can result in the inhibition of enzymes or the disruption of cellular processes. The oxadiazole ring may also contribute to the compound’s biological activity by interacting with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: These compounds share the isothiocyanate group but differ in their overall structure and properties.
Phenyl isothiocyanate derivatives: These compounds have similar reactivity due to the isothiocyanate group but differ in their applications and biological activity.
Uniqueness
5-(4-Isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione is unique due to the presence of both the oxadiazole and thione groups, which impart distinct chemical and biological properties
Eigenschaften
IUPAC Name |
5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS2/c14-5-10-7-3-1-6(2-4-7)8-11-12-9(15)13-8/h1-4H,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGZBLOXMSJIRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
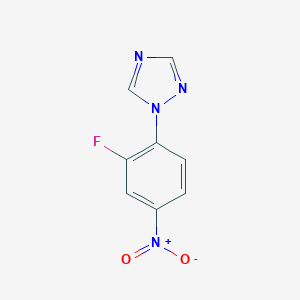
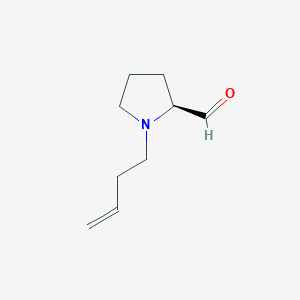
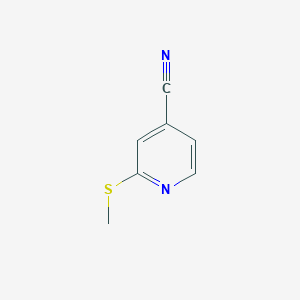
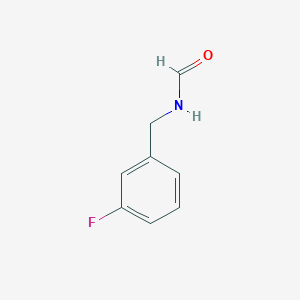
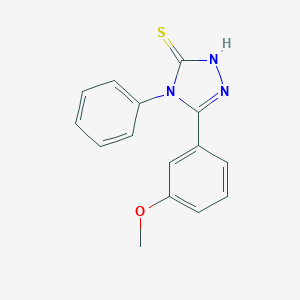
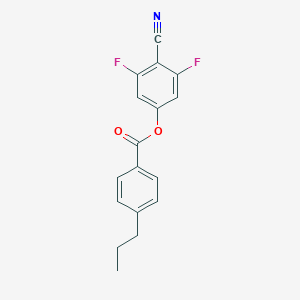
![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)
![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

![[(1S,2R)-2-formylcyclopropyl]methyl acetate](/img/structure/B71515.png)

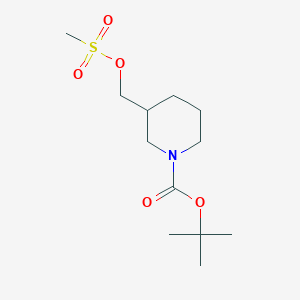
![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)
